Cct196969

概要

説明

CCT196969 is a multi-kinase inhibitor that inhibits B-RAF, B-RAFV600E, C-RAF, Src, and LCK (IC50s = 100, 40, 12, 26, and 14 nM, respectively). It is selective for RAFs, Src, LCK, and MAPKs in a panel of 63 kinases when used at a concentration of 1 μM. This compound inhibits MEK and ERK signaling in B-RAF mutant WM266.4 cells, but not B-RAF wild-type D35 cells, and inhibits growth of B-RAF mutant melanoma cells in a concentration-dependent manner. In vivo, this compound (20 mg/kg per day) induces tumor regression in a B-RAF mutant A375 mouse xenograft model. This compound also inhibits ERK and Src signaling and induces tumor regression in B-RAF inhibitor-resistant patient-derived xenograft (PDX) mouse models including those resistant to both dabrafenib and trametinib.

This compound is a novel orally available, pan-RAF inhibitor with anti-SRC activity. This compound blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. This compound also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.

作用機序

Target of Action

CCT196969 is primarily a SRC family kinase (SFK) and Raf proto-oncogene, serine/threonine kinase (RAF) inhibitor . These targets play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.

Mode of Action

This compound interacts with its targets (SFK and RAF) by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cell signaling pathways they are involved in .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving SFK and RAF. Inhibition of these kinases by this compound leads to decreased expression of p-ERK, p-MEK, p-STAT3, and STAT3 . These changes disrupt the normal signaling pathways, affecting downstream cellular processes.

Result of Action

The inhibition of SFK and RAF by this compound leads to a decrease in cell proliferation, migration, and survival . Specifically, it has been shown to effectively inhibit growth and survival in multiple melanoma brain metastasis cell lines .

生化学分析

Biochemical Properties

CCT196969 is a pan-Raf inhibitor that inhibits B-Raf, B-Raf V600E, and CRAF with IC50 values of 0.1, 0.04, and 0.01 μM, respectively . It also inhibits other kinases such as SRC and LCK . The compound interacts with these enzymes by binding to their active sites, thereby blocking their activity and preventing downstream signaling that promotes cell proliferation and survival .

Cellular Effects

This compound has been shown to effectively inhibit the growth and survival of melanoma brain metastasis cells . It reduces cell proliferation, migration, and survival by decreasing the expression of phosphorylated ERK, MEK, and STAT3 . Additionally, this compound induces apoptosis in melanoma cells, as evidenced by the cleavage of caspase 3 and PARP .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of Raf kinases and SRC family kinases . This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound prevents the activation of downstream effectors such as ERK and MEK, leading to reduced cell growth and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time . It effectively inhibits tumor growth in vivo without causing significant adverse effects . Long-term studies have shown that this compound maintains its inhibitory effects on ERK and SRC signaling, leading to sustained tumor regression in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg per day, this compound induces tumor regression in B-Raf mutant A375 mouse xenograft models . Higher doses have been well-tolerated, with no significant adverse effects observed

Metabolic Pathways

This compound is involved in the inhibition of the MAPK/ERK signaling pathway by targeting Raf kinases . It also affects other pathways involving SRC and LCK kinases . The compound’s interaction with these enzymes leads to reduced phosphorylation of downstream targets, thereby altering metabolic flux and reducing cell proliferation .

Transport and Distribution

This compound is orally bioavailable and well-tolerated . It is distributed within cells and tissues, where it inhibits the activity of target kinases . In vivo studies have shown that this compound effectively reaches tumor sites and inhibits tumor growth without causing significant weight loss or other adverse effects in animal models .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it interacts with its target kinases . The compound’s activity is dependent on its ability to bind to the active sites of these enzymes, thereby inhibiting their function and disrupting downstream signaling pathways .

生物活性

CCT196969 is a novel compound that has garnered attention for its potential as a therapeutic agent, particularly in the treatment of melanoma and other cancers characterized by mutations in the BRAF gene. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound functions primarily as an inhibitor of the BRAF proto-oncogene, specifically targeting the V600E mutation, which is prevalent in many melanoma cases. Additionally, it inhibits CRAF and SRC family kinases (SFKs) , making it a multi-targeted agent. The compound has been shown to effectively disrupt key signaling pathways involved in cell proliferation and survival, particularly the MAPK and PI3K pathways.

Key Inhibition Targets:

- BRAF V600E : Inhibition at 12 nM.

- CRAF : Inhibition at 12 nM.

- SRC : Inhibition at 26 nM.

- LCK : Inhibition at 14 nM.

In Vitro Studies

This compound exhibits potent anti-tumor activity against various melanoma cell lines, including those resistant to traditional BRAF inhibitors like vemurafenib. The compound's effectiveness is demonstrated through multiple assays:

- Cell Viability Assays : IC50 values ranged from 0.18 to 2.6 μM across different melanoma brain metastasis cell lines, indicating significant dose-dependent inhibition of cell growth .

- Western Blot Analysis : Treatment with this compound resulted in decreased phosphorylation of key proteins such as p-ERK and p-STAT3, suggesting effective disruption of downstream signaling pathways involved in tumor growth .

- Tumor Sphere Assays : this compound demonstrated enhanced sensitivity in tumor spheres compared to monolayer cultures, with IC50 values as low as 0.02 μM .

In Vivo Studies

Preclinical studies using mouse models have shown that this compound effectively inhibits tumor growth in xenografts derived from BRAF-mutant melanoma cells. Notably, tumors that developed resistance to PLX4720 remained sensitive to this compound, highlighting its potential as a second-line treatment option .

Case Studies

A series of case studies have illustrated the clinical relevance of this compound:

- Patient-Derived Xenografts (PDXs) : Tumors from patients resistant to conventional therapies were treated with this compound, resulting in significant tumor regression without adverse effects on body weight or overall health of the mice .

- Combination Therapies : Preliminary findings suggest that combining this compound with other agents may enhance therapeutic efficacy against resistant melanoma variants .

Safety Profile

This compound has been reported to have a favorable safety profile in animal studies. Doses up to 40 mg/kg did not produce significant adverse effects or body weight loss, indicating good tolerability . This aspect is crucial for its potential clinical application.

Summary Table of Biological Activity

| Activity Type | Observations |

|---|---|

| Inhibition Targets | BRAF V600E, CRAF, SRC |

| IC50 Values (μM) | Ranged from 0.18 to 2.6 for various cell lines |

| In Vivo Efficacy | Effective against PLX4720-resistant tumors |

| Safety Profile | Well-tolerated; no significant adverse effects observed |

科学的研究の応用

Melanoma Treatment

CCT196969 has been extensively studied for its effects on melanoma, especially in cases resistant to standard treatments:

- In Vitro Studies : In laboratory settings, this compound inhibited the growth of melanoma cell lines exhibiting resistance to BRAF inhibitors. In particular, it was effective against two BRAF inhibitor-resistant metastatic melanoma cell lines, showcasing its potential as a second-line therapy .

- In Vivo Studies : Preliminary animal studies suggest that this compound can significantly reduce tumor growth in models of melanoma, although further studies are required to confirm these findings in human subjects .

Combination Therapies

Research indicates that combining this compound with other therapeutic agents could enhance its efficacy:

- Synergistic Effects : When used in conjunction with other inhibitors targeting different pathways (such as MEK inhibitors), this compound may improve overall treatment outcomes for patients with advanced melanoma .

Breast Cancer Research

Emerging studies have begun to explore the utility of this compound in breast cancer models:

- Cell Line Studies : In breast cancer cell lines, this compound demonstrated potential anti-proliferative effects, warranting further investigation into its role as a treatment option for breast cancer patients .

Table 1: Efficacy of this compound in Melanoma Cell Lines

| Cell Line | IC50 (μM) | Treatment Response |

|---|---|---|

| A375 (BRAF V600E) | 0.18 | High inhibition |

| WM266.4 (BRAF mutant) | 0.25 | Moderate inhibition |

| H1 (BRAF resistant) | 1.0 | Significant inhibition |

| H2 (NRAS mutant) | 2.6 | Moderate inhibition |

Table 2: Comparison of this compound with Other Inhibitors

| Inhibitor | Target Kinases | IC50 (BRAF V600E) | Efficacy Against NRAS Mutants |

|---|---|---|---|

| This compound | BRAF, CRAF, SFKs | 40 nM | Yes |

| Vemurafenib | BRAF | 10 nM | Limited |

| Dabrafenib | BRAF | 20 nM | Limited |

Case Study 1: Melanoma Brain Metastasis

A recent study evaluated the effects of this compound on melanoma cells metastasized to the brain. The compound inhibited cell proliferation and migration effectively, suggesting its potential as a therapeutic agent for brain metastases from melanoma .

Case Study 2: Resistance Mechanisms

In research focused on understanding resistance mechanisms in melanoma, this compound was shown to overcome resistance linked to elevated Src activity following treatment with BRAF inhibitors. This highlights its role not only as a direct inhibitor but also as a means to counteract adaptive resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of CCT196969, and how do they contribute to its anti-cancer activity?

this compound is a pan-Raf inhibitor targeting B-Raf, BRAF<sup>V600E</sup>, and CRAF with IC50 values of 0.1 μM, 0.04 μM, and 0.01 μM, respectively. It also inhibits SRC (IC50: 26 nM) and LCK (IC50: 14 nM), disrupting MAPK/ERK signaling and downstream oncogenic pathways . To validate target engagement, researchers should perform kinase activity assays and assess phosphorylation of ERK (a downstream effector) via Western blotting .

Q. How can researchers determine the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines?

IC50 values are derived from dose-response curves using cell viability assays (e.g., MTT, CellTiter-Glo). For example, H1, H2, and H3 melanoma cell lines showed IC50 values of 7.05 × 10<sup>−6</sup> M, 1.436 × 10<sup>−6</sup> M, and 1.498 × 10<sup>−6</sup> M, respectively . Experimental design should include triplicate measurements, vehicle controls, and nonlinear regression analysis (e.g., GraphPad Prism) to ensure reproducibility.

Q. What experimental approaches are recommended to validate the inhibition of Raf kinases by this compound in vitro?

- Kinase activity assays : Use recombinant Raf isoforms to measure ATPase activity inhibition.

- Downstream signaling analysis : Monitor phosphorylated ERK (p-ERK) levels via Western blot in treated vs. untreated cells.

- Cell viability assays : Correlate IC50 with p-ERK suppression to confirm on-target effects .

Advanced Research Questions

Q. What mechanisms underlie this compound-induced apoptosis in cancer cells, and how can these be experimentally validated?

this compound induces apoptosis via caspase-3 activation and PARP cleavage , hallmarks of programmed cell death . Researchers should:

- Perform caspase-3/7 activity assays (fluorometric or luminescent).

- Conduct Western blotting for cleaved PARP and caspase-3.

- Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependence.

Q. How does this compound's pharmacokinetic profile, particularly its brain distribution, influence its efficacy in treating melanoma brain metastases?

Pharmacokinetic studies in mice reveal that brain-to-plasma concentration ratios remain constant over time, with lower brain penetration (e.g., 5-hour plasma: ~2,000 ng/mL vs. brain: ~200 ng/mL) . To optimize efficacy, researchers should:

- Measure drug concentrations in plasma and brain tissue via LC-MS/MS .

- Evaluate tumor regression in orthotopic brain metastasis models (e.g., NRAS-mutant DO4 xenografts) .

Q. What strategies can be employed to address variability in this compound's IC50 values across different melanoma cell lines?

Variability (e.g., H1 vs. H2 IC50 differences) may arise from genetic heterogeneity (e.g., NRAS vs. BRAF mutations). Mitigation strategies include:

- Using isogenic cell lines to isolate mutation-specific effects.

- Performing RNA-seq or proteomics to identify resistance markers.

- Applying ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can combination therapies involving this compound be designed to overcome resistance in BRAF/NRAS-mutant cancers?

this compound’s multi-target activity (Raf, SRC, LCK) makes it suitable for vertical pathway inhibition . Rational combinations include:

- MEK inhibitors (e.g., trametinib) to block compensatory ERK activation.

- PI3K/AKT inhibitors to target parallel survival pathways. Preclinical validation should use patient-derived xenografts (PDXs) resistant to single-agent therapies, with endpoints like tumor volume and phospho-proteomic profiling .

Q. Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., variable IC50) by standardizing assay conditions (e.g., serum concentration, passage number) .

- Target Specificity : Use selective kinase inhibitors (e.g., SRC inhibitor dasatinib) to dissect contributions of individual targets .

- In Vivo Tolerability : Monitor body weight and organ toxicity in murine models, as this compound is reported to be well-tolerated at therapeutic doses .

特性

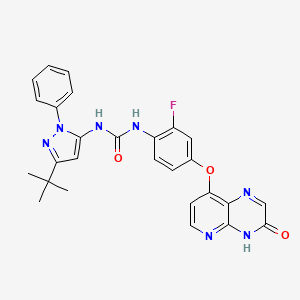

IUPAC Name |

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYKGSDLXXKQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。